

# Physicochemical Properties of Ceftobiprole and its Prodrug: An In-depth Technical Guide

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This technical guide provides a comprehensive overview of the core physicochemical properties of the fifth-generation cephalosporin, **ceftobiprole**, and its water-soluble prodrug, **ceftobiprole** medocaril. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look into the characteristics that influence the behavior, formulation, and clinical application of this important antibiotic.

#### Introduction

**Ceftobiprole** is a broad-spectrum cephalosporin antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Due to its low aqueous solubility, **ceftobiprole** is administered intravenously as its prodrug, **ceftobiprole** medocaril.[4][5] This prodrug form is rapidly converted in the body to the active **ceftobiprole** by plasma esterases.[6][7] Understanding the distinct physicochemical properties of both the active drug and its prodrug is crucial for formulation development, stability assessment, and optimizing therapeutic efficacy.

# **Quantitative Physicochemical Data**

The following tables summarize the key physicochemical properties of **ceftobiprole** and **ceftobiprole** medocaril.

Table 1: Physicochemical Properties of **Ceftobiprole** 



Property	Value	Source(s)
Molecular Formula	C20H22N8O6S2	[8]
Molecular Weight	534.57 g/mol	[7]
Water Solubility	0.159 mg/mL	[7]
~0.04 mg/mL (experimentally determined)	[2]	
DMSO Solubility	2 mg/mL (Acidified)	[8]
logP	-1.3 (ALOGPS)	[7]
-4.7 (ChemAxon)	[7]	
pKa (Strongest Acidic)	2.89	[7]
pKa (Strongest Basic)	10.4	[7]
Polar Surface Area	203.44 Ų	[7]
Hydrogen Bond Donor Count	5	[7]
Hydrogen Bond Acceptor Count	11	[7]
Protein Binding	16%	[9][10]

Table 2: Physicochemical Properties of Ceftobiprole Medocaril



Property	Value	Source(s)
Molecular Formula	C26H26N8O11S2	[6]
Molecular Weight	690.7 g/mol	[6]
Water Solubility	Freely soluble	[10][11]
0.131 mg/mL (ALOGPS)	[12]	
0.111 mg/mL (ALOGPS, sodium salt)	[13]	
DMSO Solubility	250 mg/mL (with ultrasonic)	[14]
logP	0.16 (ALOGPS)	[12]
-0.97 (ChemAxon)	[12][13]	
pKa (Strongest Acidic)	3.19	[12][13]
2.8 (carboxylic acid moiety at 0.1 mg/mL, 25°C)	[10][11]	
~9 (oxime functional group)	[10][11]	
pKa (Strongest Basic)	0.43	[12][13]
Polar Surface Area	256.48 Ų	[12]
Hydrogen Bond Donor Count	4	[12]
Hydrogen Bond Acceptor Count	13	[12]

# **Experimental Protocols**

This section outlines the methodologies for key experiments cited in the literature for determining the physicochemical properties of **ceftobiprole** and its prodrug.

# Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

#### Foundational & Exploratory





A validated HPLC method is crucial for assessing the stability of **ceftobiprole** and **ceftobiprole** medocaril and for separating the active pharmaceutical ingredient (API) from its degradation products.

- Objective: To develop and validate a stability-indicating HPLC method for the determination of ceftobiprole and its degradation products.
- Instrumentation: A standard HPLC system equipped with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS/MS) detector.[2][7]
- Chromatographic Conditions:
  - Column: Kinetex Biphenyl column (e.g., 4.6 x 150 mm, 5 μm).[1][2]
  - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate buffer pH 5.8 or 10 mM phosphate buffer pH 2.6) and an organic solvent (e.g., acetonitrile).[1][2][7]
  - Flow Rate: Typically 1 mL/min.[1]
  - Column Temperature: Maintained at a controlled temperature, for instance, 30°C or 40°C, to ensure reproducibility and peak symmetry.[1][2]
  - Detection: UV detection at a wavelength of 320 nm for ceftobiprole.[1][12] Mass spectrometry can be used for the identification of degradation products.[2][7]
- Sample Preparation:
  - Forced Degradation Studies: Ceftobiprole is subjected to stress conditions as per ICH guidelines (acidic, alkaline, oxidative, photolytic, and thermolytic stress) to generate degradation products.[2][7][15]
  - Solution Preparation: Due to ceftobiprole's low aqueous solubility, a cosolvent like DMSO (e.g., 10% in water) may be used to prepare stock solutions for analysis.[2]
- Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate



precision), limit of detection (LOD), and limit of quantitation (LOQ).[4]

## **Solubility Determination**

Determining the aqueous solubility of **ceftobiprole** is essential for understanding its dissolution characteristics.

- Objective: To determine the equilibrium solubility of **ceftobiprole** in aqueous media.
- Methodology (Shake-Flask Method):
  - An excess amount of **ceftobiprole** is added to a specific volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed container.
  - The suspension is agitated at a constant temperature (e.g.,  $37 \pm 1$  °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[10]
  - After reaching equilibrium, the suspension is filtered through a suitable membrane filter (e.g., 0.45 μm) to remove undissolved solids.
  - The concentration of ceftobiprole in the clear filtrate is determined using a validated analytical method, such as HPLC-UV.[13]
  - The experiment is performed in triplicate to ensure accuracy.[10]

### pKa Determination

The pKa values are critical for predicting the ionization state of the molecules at different physiological pHs, which influences their solubility, absorption, and interaction with biological targets.

- Objective: To determine the acid dissociation constants (pKa) of ceftobiprole and ceftobiprole medocaril.
- Methodology (Potentiometric Titration):
  - A solution of the compound (e.g., 1 mM) is prepared in a suitable solvent system (e.g., water or a co-solvent system).



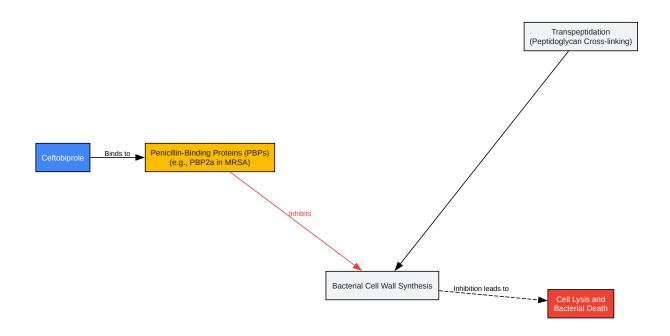
- The solution is acidified to a low pH (e.g., 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).
- The solution is then titrated with a standard base solution (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH meter.
- The pH is recorded as a function of the volume of titrant added.
- The pKa values are determined from the inflection points of the resulting titration curve.
  The midpoint of the buffer region, where the pH changes minimally, corresponds to the pKa.
- The titration is typically performed under an inert atmosphere (e.g., nitrogen) to prevent interference from dissolved carbon dioxide.

### **Visualizations**

### **Mechanism of Action of Ceftobiprole**

**Ceftobiprole** exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through its high affinity for and inhibition of essential penicillin-binding proteins (PBPs).[1][2][3]





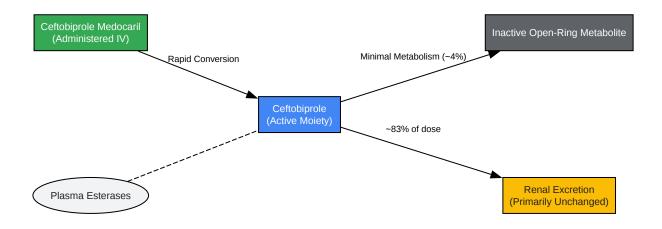
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Caption: Mechanism of action of **ceftobiprole**.

# **Prodrug Conversion and Metabolism**

Ceftobiprole medocaril is rapidly converted to the active drug, ceftobiprole, in the plasma.





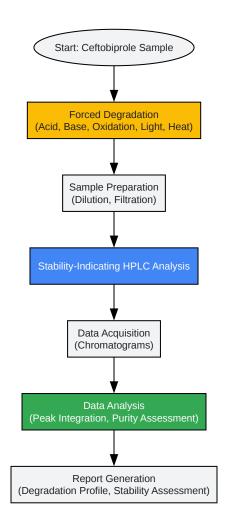
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Caption: Conversion of **ceftobiprole** medocaril to **ceftobiprole**.

# **Experimental Workflow for Stability Testing**

A typical workflow for assessing the stability of **ceftobiprole** using a stability-indicating HPLC method.





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Caption: Workflow for **ceftobiprole** stability testing.

#### **Conclusion**

The physicochemical properties of **ceftobiprole** and its prodrug, **ceftobiprole** medocaril, are integral to their pharmaceutical development and clinical utility. The high water solubility of the prodrug allows for intravenous administration, while its rapid enzymatic conversion ensures efficient delivery of the active **ceftobiprole** to the site of infection. The inherent stability of **ceftobiprole** under specific conditions, as determined by rigorous analytical methods, is a key



factor in its formulation and storage. This guide provides a foundational understanding of these properties for professionals in the field of drug development and research.

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